Cas no 79313-01-2 (2-(Bromomethyl)-4,6-dimethylpyridine)

2-(Bromomethyl)-4,6-dimethylpyridine is a brominated pyridine derivative commonly used as an intermediate in organic synthesis. Its key structural features include a reactive bromomethyl group at the 2-position and methyl substituents at the 4- and 6-positions, which influence its reactivity and steric properties. This compound is particularly valuable in cross-coupling reactions, nucleophilic substitutions, and as a building block for pharmaceuticals, agrochemicals, and ligand synthesis. The bromomethyl group offers a versatile handle for further functionalization, while the dimethylpyridine scaffold enhances stability and selectivity in synthetic applications. It is typically handled under inert conditions due to its sensitivity to moisture and light.
2-(Bromomethyl)-4,6-dimethylpyridine structure
79313-01-2 structure
Product name:2-(Bromomethyl)-4,6-dimethylpyridine
CAS No:79313-01-2
MF:C8H10BrN
Molecular Weight:200.075701236725
MDL:MFCD10699165
CID:554732
PubChem ID:22280405

2-(Bromomethyl)-4,6-dimethylpyridine 化学的及び物理的性質

名前と識別子

    • 2-(Bromomethyl)-4,6-dimethylpyridine
    • Pyridine,2-(bromomethyl)-4,6-dimethyl-
    • 2-Bromomethyl-4,6-dimethylpyridine
    • 6-(Bromomethyl)-2,3-lutidine
    • ANW-60957
    • CTK5I9738
    • MolPort-004-803-996
    • SureCN4126628
    • 6-Bromomethyl-2,4-dimethylpyridine
    • J-506265
    • DTXSID50624275
    • JTBPXUPRFVPPTM-UHFFFAOYSA-N
    • 79313-01-2
    • A839648
    • PS-10020
    • FT-0739238
    • MFCD10699165
    • SCHEMBL4126628
    • AKOS015836011
    • Pyridine,2-(bromomethyl)-4,6-dimethyl-(9ci)
    • 2-(bromomethyl)-4,6-dimethyl-pyridine
    • 2-(Bromomethyl)-4,6-dimethylpyridine (ACI)
    • DB-075577
    • Pyridine, 2-(bromomethyl)-4,6-dimethyl- (9CI)
    • MDL: MFCD10699165
    • インチ: 1S/C8H10BrN/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5H2,1-2H3
    • InChIKey: JTBPXUPRFVPPTM-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(C)C=C(C)N=1

計算された属性

  • 精确分子量: 199.00000
  • 同位素质量: 198.99966g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 105
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 12.9Ų

じっけんとくせい

  • PSA: 12.89000
  • LogP: 2.59330

2-(Bromomethyl)-4,6-dimethylpyridine Security Information

2-(Bromomethyl)-4,6-dimethylpyridine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(Bromomethyl)-4,6-dimethylpyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM126007-1g
2-(bromomethyl)-4,6-dimethylpyridine
79313-01-2 95%+
1g
$351 2024-07-23
Chemenu
CM126007-5g
2-(bromomethyl)-4,6-dimethylpyridine
79313-01-2 95%+
5g
$1169 2024-07-23
Apollo Scientific
OR40233-100mg
2-(Bromomethyl)-4,6-dimethylpyridine
79313-01-2 95%
100mg
£30.00 2025-02-20
Chemenu
CM126007-5g
2-(bromomethyl)-4,6-dimethylpyridine
79313-01-2 95%
5g
$1169 2021-08-05
Matrix Scientific
187759-5g
2-(Bromomethyl)-4,6-dimethylpyridine
79313-01-2
5g
$1800.00 2023-09-07
1PlusChem
1P00G4NY-1g
Pyridine, 2-(bromomethyl)-4,6-dimethyl- (9CI)
79313-01-2 96%
1g
$475.00 2025-02-27
abcr
AB444335-100mg
2-(Bromomethyl)-4,6-dimethylpyridine, min. 95%; .
79313-01-2
100mg
€93.40 2024-04-16
A2B Chem LLC
AH51742-1g
2-(Bromomethyl)-4,6-dimethylpyridine
79313-01-2 ≥ 95% (HPLC)
1g
$439.00 2024-04-19
Key Organics Ltd
PS-10020-10mg
2-(Bromomethyl)-4,6-dimethylpyridine
79313-01-2 >95%
10mg
£63.00 2025-02-09
Key Organics Ltd
PS-10020-100mg
2-(Bromomethyl)-4,6-dimethylpyridine
79313-01-2 >95%
100mg
£146.00 2025-02-09

2-(Bromomethyl)-4,6-dimethylpyridine 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  8 h, 85 °C
Reference
A highly selective chemodosimeter for fast detection and intracellular imaging of Hg2+ ions based on a dithiocarbamate-isothiocyanate conversion in aqueous ethanol
Pal, Suman; Hatai, Joydev; Samanta, Mousumi; Shaurya, Alok; Bandyopadhyay, Subhajit, Organic & Biomolecular Chemistry, 2014, 12(7), 1072-1078

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: 1-Bromo-3,5,5-trimethyl-2,4-imidazolidinedione Solvents: Carbon tetrachloride
Reference
Transposition of halogen atom from nitrogen to methyl group in hydantoins. II. Evidences for intermolecular mechanisms
Suarez, A. R.; Orio, O. A.; Arguello, B. V., Anales de la Asociacion Quimica Argentina, 1985, 73(5), 499-507

2-(Bromomethyl)-4,6-dimethylpyridine Raw materials

2-(Bromomethyl)-4,6-dimethylpyridine Preparation Products

2-(Bromomethyl)-4,6-dimethylpyridine 関連文献

2-(Bromomethyl)-4,6-dimethylpyridineに関する追加情報

Professional Introduction to 2-(Bromomethyl)-4,6-dimethylpyridine (CAS No. 79313-01-2)

2-(Bromomethyl)-4,6-dimethylpyridine, identified by the CAS number 79313-01-2, is a significant compound in the field of organic synthesis and pharmaceutical research. This heterocyclic compound features a pyridine core substituted with bromomethyl and methyl groups, making it a versatile intermediate for the development of various bioactive molecules. Its unique structural properties have garnered attention in recent years due to its potential applications in medicinal chemistry and drug discovery.

The bromomethyl functional group attached to the pyridine ring provides a reactive site for further chemical modifications, enabling the synthesis of more complex structures. This reactivity has been exploited in the development of novel pharmaceutical agents, where 2-(bromomethyl)-4,6-dimethylpyridine serves as a precursor for introducing brominated moieties into larger molecular frameworks. Such modifications are crucial for enhancing the pharmacological properties of drug candidates, including their binding affinity and metabolic stability.

In recent years, there has been growing interest in the use of substituted pyridines as key components in drug design. The dimethylpyridine moiety contributes to the overall electronic and steric environment of the molecule, influencing its interactions with biological targets. For instance, studies have shown that compounds incorporating this scaffold can exhibit potent activity against various enzymes and receptors involved in therapeutic pathways. This has spurred research into optimizing the structure-activity relationships (SAR) of 2-(bromomethyl)-4,6-dimethylpyridine-derived compounds.

The pharmaceutical industry has increasingly relied on advanced synthetic methodologies to access novel heterocyclic compounds like 2-(bromomethyl)-4,6-dimethylpyridine. Recent advancements in transition metal-catalyzed cross-coupling reactions have enabled more efficient and selective transformations of this intermediate. These techniques have not only improved yields but also allowed for the introduction of additional functional groups with precision. Such improvements are critical for streamlining the drug discovery process and reducing development costs.

One notable application of 2-(bromomethyl)-4,6-dimethylpyridine is in the synthesis of kinase inhibitors, which are among the most widely studied therapeutic agents today. Kinases play a pivotal role in numerous cellular processes, and their dysregulation is associated with various diseases, including cancer. By leveraging the reactivity of the bromomethyl

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